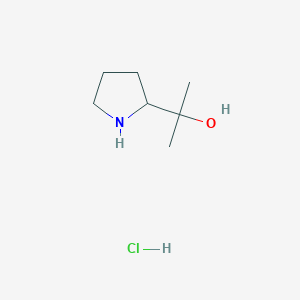

2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride

Description

The exact mass of the compound 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-2-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2,9)6-4-3-5-8-6;/h6,8-9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOPQWJUWQBPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610917 | |

| Record name | 2-(Pyrrolidin-2-yl)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474317-28-7 | |

| Record name | 2-(Pyrrolidin-2-yl)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2R)-pyrrolidin-2-yl]propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(Pyrrolidin-2-yl)propan-2-ol Hydrochloride

Executive Summary

2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride (also known as

This guide details the physicochemical properties, synthesis pathways, and mechanistic applications of the compound, specifically focusing on its role as a stable precursor to the active free-base catalyst.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The hydrochloride salt is the preferred storage form due to the hygroscopic and oxidative instability of the free secondary amine.

Core Data Table[8]

| Property | Specification |

| IUPAC Name | 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride |

| Common Synonyms | |

| CAS Number (S-isomer HCl) | 474317-28-7 |

| CAS Number (Free Base) | 23356-96-9 |

| Molecular Formula | |

| Molecular Weight | 165.66 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1][2] |

| Chirality | Typically (S)-enantiomer (derived from L-Proline) |

Structural Significance

The molecule features a pyrrolidine ring containing a chiral center at C2, substituted with a gem-dimethyl carbinol group.

-

Steric Bulk: The two methyl groups provide steric shielding, directing the stereochemical outcome of downstream reactions.

-

Bifunctionality: The secondary amine (H-bond donor/acceptor) and the tertiary alcohol (H-bond donor) allow for "bifunctional activation" in organocatalysis.

Synthesis & Manufacturing Workflow

The industrial synthesis typically proceeds via a Grignard addition to an ester derivative of L-proline. The hydrochloride salt is generated in the final step to ensure shelf stability.

Reaction Pathway

The synthesis avoids racemization by maintaining low temperatures during the nucleophilic addition.

Figure 1: Synthetic pathway from L-Proline ester to the hydrochloride salt.

Detailed Protocol (Laboratory Scale)

-

Preparation: Suspend L-proline methyl ester hydrochloride (1.0 equiv) in anhydrous THF under nitrogen.

-

Grignard Addition: Cool to 0°C. Add Methylmagnesium bromide (3.5 equiv) dropwise. The excess is required to deprotonate the amine and react with the ester.

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC (ninhydrin stain).

-

Quench: Cool to 0°C. Carefully add saturated aqueous

. -

Isolation (Free Base): Extract with DCM or EtOAc. Dry organic layer (

) and concentrate. -

Salt Formation: Dissolve the crude oil in diethyl ether. Bubble dry HCl gas or add HCl in dioxane. Filter the resulting white precipitate.

Mechanistic Role in Asymmetric Synthesis

The compound acts as a chiral auxiliary or organocatalyst . Its utility relies on the formation of transient intermediates (enamines or iminium ions) with carbonyl compounds.[3]

Mechanism: Enamine Catalysis

In asymmetric aldol or Michael reactions, the secondary amine condenses with an aldehyde/ketone to form an enamine.[3] The bulky gem-dimethyl group blocks one face of the enamine, forcing the electrophile to attack from the opposite side.

Figure 2: Enamine catalytic cycle showing the regeneration of the catalyst.

Key Applications

-

CBS Reduction Precursors: While diphenylprolinol is the standard for Corey-Bakshi-Shibata (CBS) reduction, the dimethyl variant is used to synthesize specific oxazaborolidines for reducing sterically hindered ketones.

-

Zinc-Mediated Additions: Acts as a ligand for the enantioselective addition of dialkylzinc to aldehydes. The alcohol oxygen and amine nitrogen chelate the zinc, creating a rigid chiral environment.

-

Pharmaceutical Intermediates: Used to introduce the pyrrolidine motif into neuroactive drugs (e.g., histamine H3 antagonists).

Handling & Quality Control

"Free-Basing" Protocol

Since the HCl salt is catalytically inactive, it must be neutralized before use in organocatalysis.

-

In-situ: Add 1.0 equiv of a base (e.g.,

, NaOH) directly to the reaction mixture. -

Pre-reaction: Dissolve salt in water (minimal volume), basify with 2M NaOH (pH > 12), extract with DCM, dry, and evaporate. Use the oil immediately.

Quality Parameters

-

Hygroscopicity: The HCl salt is hygroscopic.[4][5] Store in a desiccator.

-

Optical Rotation: A critical purity check.

-

Specification:

to

-

-

NMR Verification:

-

NMR (DMSO-

-

NMR (DMSO-

Safety (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

PPE: Wear nitrile gloves and safety goggles. Handle the free base in a fume hood due to volatility and amine odor.

References

-

Sigma-Aldrich. (S)-2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride Product Sheet.Link

-

PubChem. Compound Summary: 2-Pyrrolidinemethanol, alpha,alpha-dimethyl-, hydrochloride. National Library of Medicine. Link

- Mathre, D. J., et al.

-

BenchChem. Technical Guide on (S)-2-(pyrrolidin-1-yl)propan-1-ol Properties.Link

-

Fisher Scientific. Safety Data Sheet: Prolinol Derivatives.Link

Sources

2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride chemical properties

Chemical Properties, Synthesis, and Catalytic Applications

Part 1: Executive Summary

2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride (often referred to as

Unlike its more sterically bulky analogue,

Part 2: Chemical Identity & Structural Analysis

The compound consists of a pyrrolidine ring substituted at the C2 position with a 2-hydroxypropan-2-yl group, stabilized as the hydrochloride salt. This salt form significantly enhances shelf-stability and handling properties compared to the hygroscopic free base.

| Property | Data |

| IUPAC Name | 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride |

| Common Names | |

| CAS Number | 1956356-24-3 (HCl salt); 214626-52-5 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 165.66 g/mol |

| Chirality | Typically (S)-enantiomer (derived from L-Proline) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether/hexanes |

Structural Significance

The molecule features two critical functional domains:

-

Secondary Amine (Pyrrolidine): Acts as the catalytic center (nucleophile) for enamine/iminium formation or as a ligand binding site.

-

Tertiary Alcohol (Gem-dimethyl carbinol): Provides steric bulk and hydrogen-bonding capability, directing stereochemical outcomes in asymmetric reactions.

Part 3: Synthesis & Manufacturing

The synthesis of 2-(pyrrolidin-2-yl)propan-2-ol hydrochloride is a high-fidelity process involving the Grignard addition to a proline ester. Below is a field-proven protocol optimized for yield and purity.

Reaction Pathway Visualization

Figure 1: Synthetic pathway from L-Proline to the target hydrochloride salt.

Detailed Experimental Protocol

Step 1: Esterification

-

Suspend L-Proline (1.0 equiv) in anhydrous methanol (10 mL/g).

-

Cool to 0°C and add Thionyl Chloride (1.2 equiv) dropwise. Caution: Exothermic gas evolution.

-

Reflux for 4–6 hours until the solution is clear.

-

Concentrate in vacuo to yield L-Proline Methyl Ester Hydrochloride.[1] Use directly or neutralize to free base if required for specific Grignard conditions (though N-protection is often unnecessary if excess Grignard is used carefully).

Step 2: Grignard Addition

-

Dissolve L-Proline Methyl Ester (free base preferred) in anhydrous THF under Nitrogen/Argon.

-

Cool to 0°C.

-

Slowly add Methylmagnesium Bromide (MeMgBr, 3.0 M in ether, 3.5 equiv). The excess accounts for the deprotonation of the amine and alcohol formation.

-

Allow to warm to room temperature and stir for 12 hours.

-

Quench: Cool to 0°C and carefully add saturated aqueous NH

Cl. -

Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na

SO

Step 3: Salt Formation (Critical for Stability)

-

Dissolve the crude free base oil in a minimal amount of dry Ethanol or Isopropanol.

-

Add HCl (4M in Dioxane or Isopropanol) dropwise at 0°C until pH < 2.

-

Add Diethyl Ether to precipitate the hydrochloride salt.

-

Filter the white crystals and dry under high vacuum.

Part 4: Reactivity & Catalytic Utility

In organocatalysis, this compound acts as a "privileged chiral scaffold." The mechanism relies on the reversible formation of covalent intermediates with carbonyl substrates.

Mechanism of Action: Enamine Activation

When used as a catalyst (typically after in-situ neutralization), the secondary amine reacts with enolizable aldehydes or ketones to form an enamine . The bulky dimethyl group shields one face of the enamine, forcing incoming electrophiles to attack from the opposite side, inducing high enantioselectivity.

Catalytic Cycle Visualization

Figure 2: The Enamine catalytic cycle utilized in asymmetric aldol and Michael addition reactions.

Key Applications:

-

Asymmetric Michael Addition: High enantiomeric excess (ee) in the addition of aldehydes to nitroolefins.

-

Pharmaceutical Synthesis: Used as a chiral auxiliary in the synthesis of pyrrolidine-based antiviral and CNS-active agents.

-

Ligand Synthesis: Precursor for N,O-ligands used in transition metal catalysis (e.g., Zinc or Copper-catalyzed alkylations).

Part 5: Handling, Safety & Storage

Safety Profile:

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.

Storage Protocols:

-

Hygroscopicity: The HCl salt is less hygroscopic than the free base but should still be stored in a tightly sealed container.

-

Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for CID 21127410 (HCl salt).

-

Synthesis Methodology

- Mathre, D. J., et al. "A Practical Enantioselective Synthesis of -Diaryl-2-pyrrolidinemethanols." The Journal of Organic Chemistry, 1991, 56(2), 751–762. (Foundational protocol for Grignard addition to proline esters).

-

Catalytic Applications

- Jørgensen, K. A. "Organocatalysis." Chem. Rev., 2022.

-

Commercial Availability & Safety

Sources

Introduction: The Imperative of Unambiguous Structure Verification

An In-Depth Technical Guide to the Structure Elucidation of 2-(Pyrrolidin-2-yl)propan-2-ol Hydrochloride

In the landscape of drug discovery and development, the precise characterization of molecular structure is the bedrock upon which all subsequent research is built. 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride is a chiral building block whose pyrrolidine motif is prevalent in numerous pharmacologically active compounds.[1][2] Its structural integrity—encompassing constitution, configuration, and conformation—directly influences its reactivity, biological interactions, and ultimately, its efficacy and safety profile.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride (C₇H₁₆ClNO, Molecular Weight: 165.66 g/mol ).[3][4] We will proceed through a logical, multi-technique workflow, moving from foundational analysis to advanced spectroscopic correlation, culminating in definitive structural confirmation. This narrative is designed not merely as a sequence of protocols, but as a validation-centric approach, where each piece of data corroborates the others to build an unassailable structural assignment.

Chapter 1: Foundational Analysis - Molecular Formula and Functional Groups

Before delving into complex spectroscopic analysis, foundational techniques provide the fundamental constraints for any proposed structure.

Elemental Analysis

The first step is to experimentally verify the elemental composition. For a compound with the proposed formula C₇H₁₅NO·HCl, the expected mass percentages are:

| Element | Expected Mass % |

| Carbon (C) | 50.75% |

| Hydrogen (H) | 9.73% |

| Chlorine (Cl) | 21.40% |

| Nitrogen (N) | 8.45% |

| Oxygen (O) | 9.66% |

Causality of Choice: Elemental analysis provides a direct, quantitative check of the molecular formula. A result within ±0.4% of the theoretical values provides high confidence in the empirical formula, which is then cross-referenced with mass spectrometry data.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy offers a rapid and non-destructive method to identify the key functional groups present. The hydrochloride salt form significantly influences the spectrum, particularly in the N-H region.

Expected IR Absorptions for 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| ~3200-3500 | O-H Stretch | Tertiary Alcohol | A strong, broad absorption is characteristic of the hydroxyl group involved in hydrogen bonding.[5][6] |

| ~2700-3100 | N⁺-H₂ Stretch | Secondary Ammonium | The protonated secondary amine exhibits very broad and strong stretching absorptions, often with multiple sub-peaks, which can overlap with C-H stretches. |

| ~2850-2980 | C-H Stretch | Aliphatic (sp³) | Medium to strong absorptions corresponding to the methyl and methylene groups. |

| ~1580-1650 | N⁺-H₂ Bend | Secondary Ammonium | A medium to strong bending vibration confirms the presence of the ammonium salt. |

| ~1050-1200 | C-O Stretch | Tertiary Alcohol | A medium intensity C-O stretching band is expected in this region. |

| ~1020-1250 | C-N Stretch | Aliphatic Amine | This signal can be of weak to medium intensity and may be difficult to assign definitively in a complex region.[7] |

Expert Insight: Differentiating the broad O-H stretch from the very broad N⁺-H₂ stretch is key. The N⁺-H₂ absorption typically appears as a broad, bumpy "hill" extending from ~3100 cm⁻¹ to lower wavenumbers, underlying the sharper aliphatic C-H stretches.[6][7][8]

Chapter 2: The Core Framework - Integrated Spectroscopic Analysis

This chapter details the synergistic use of Mass Spectrometry and Nuclear Magnetic Resonance to construct and verify the molecule's carbon-hydrogen framework and connectivity.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural clues through controlled fragmentation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.

-

Analysis: The primary target is the protonated molecular ion of the free base, [C₇H₁₅NO + H]⁺.

-

Tandem MS (MS/MS): To probe the structure, the [M+H]⁺ ion (m/z 130.12) is isolated and subjected to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation pattern.

Expected HRMS Data:

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | [C₇H₁₆NO]⁺ | 130.12265 | Within 5 ppm |

| [M+Na]⁺ | [C₇H₁₅NONa]⁺ | 152.10459 | Within 5 ppm |

Trustworthiness through Fragmentation Analysis: The fragmentation of pyrrolidine-containing compounds can be challenging, as the charge is often sequestered by the nitrogen, leading to a dominant, uninformative fragment from the ring itself.[9][10] However, key fragment losses validate the proposed structure.

Predicted Fragmentation Pathways:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment |

| 130.12 | 112.11 | H₂O (18.01) | Loss of the hydroxyl group as water. |

| 130.12 | 70.06 | C₃H₇OH (60.09) | Cleavage of the propan-2-ol side chain, leaving the protonated pyrrolidine ring. This is often a dominant fragment.[11] |

| 130.12 | 59.05 | C₄H₈N (70.06) | Cleavage yielding the protonated propan-2-ol moiety. |

Expert Insight: If the spectrum is dominated by the m/z 70 fragment, consider using in-source fragmentation. By increasing the source voltage, controlled fragmentation can be induced before the mass analyzer, which can sometimes reveal more about the core structure by promoting the neutral loss of the pyrrolidine moiety first.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of each atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of the hydrochloride salt in 0.6 mL of a deuterated solvent such as Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O). The choice of solvent is critical; D₂O will cause the exchange and disappearance of the O-H and N-H proton signals, which is a useful diagnostic test.

-

Internal Standard: Tetramethylsilane (TMS) or a calibrated solvent signal is used for referencing.

-

Data Acquisition: Record ¹H, ¹³C, and a suite of 2D NMR spectra (COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer.[12]

Visualization: The Integrated NMR Workflow

Caption: Integrated workflow for NMR-based structure elucidation.

¹H NMR Analysis (Predicted, in D₂O):

-

Rationale: Protons in unique chemical environments will give distinct signals. The integration value reveals the number of protons for each signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

| Label | Approx. Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~3.5-3.7 | m | 1H | CH proton on the pyrrolidine ring, adjacent to the side chain |

| H-5 | ~3.2-3.4 | m | 2H | CH₂ group on the pyrrolidine ring adjacent to Nitrogen |

| H-3, H-4 | ~1.8-2.2 | m | 4H | The other two CH₂ groups in the pyrrolidine ring |

| H-1' | 1.25 | s | 3H | Methyl group (CH₃) on the propanol side chain |

| H-3' | 1.20 | s | 3H | Second methyl group (CH₃), diastereotopic but may appear as one singlet |

Note: In a non-deuterated solvent like CDCl₃ or DMSO-d₆, broad, exchangeable singlets for the OH and N⁺H₂ protons would also be visible.

¹³C NMR Analysis (Predicted, in D₂O):

-

Rationale: Provides a count of unique carbon atoms and information about their chemical environment (e.g., attached to electronegative atoms like O or N).

| Approx. Shift (δ, ppm) | Carbon Type | Assignment |

| ~72 | Quaternary (C) | C-2' (Carbon bearing the OH and two methyl groups) |

| ~65 | Methine (CH) | C-2 (Carbon at the junction of the ring and side chain) |

| ~47 | Methylene (CH₂) | C-5 (Pyrrolidine carbon adjacent to Nitrogen) |

| ~30 | Methylene (CH₂) | C-3 or C-4 (Pyrrolidine ring) |

| ~26 | Methyl (CH₃) | C-1' and C-3' (The two methyl groups) |

| ~24 | Methylene (CH₂) | C-4 or C-3 (Pyrrolidine ring) |

2D NMR - Assembling the Puzzle:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). A cross-peak between two proton signals indicates they are neighbors. This will confirm the connectivity within the pyrrolidine ring (H-2 -> H-3 -> H-4 -> H-5).

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton signal to the carbon atom it is attached to. It's an essential tool for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. Crucially, it will show a correlation from the methyl protons (H-1'/H-3') to the quaternary carbon C-2' and the methine carbon C-2. It will also show a correlation from the H-2 proton to the quaternary carbon C-2', definitively linking the pyrrolidine ring to the propan-2-ol side chain.

Visualization: Key HMBC Correlations

Sources

- 1. 2-(Pyrrolidin-2-yl)propan-2-olhydrochloride [myskinrecipes.com]

- 2. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(PYRROLIDIN-2-YL)PROPAN-2-OL HCL | CymitQuimica [cymitquimica.com]

- 4. (R)-2-(PYRROLIDIN-2-YL)PROPAN-2-OL HYDROCHLORIDE [P64481] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. annexpublishers.com [annexpublishers.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Asymmetric Architectures: The Technical Guide to 2-(Pyrrolidin-2-yl)propan-2-ol

Executive Summary

2-(Pyrrolidin-2-yl)propan-2-ol , commonly known as

This guide details the technical application of DMP, moving from its synthesis to its two primary roles in drug development: as the precursor to the Corey-Bakshi-Shibata (CBS) catalyst and as a ligand for organozinc additions .

Part 1: Structural & Mechanistic Foundations

The utility of DMP arises from its specific structural features which differentiate it from its parent, L-Proline, and its cousin, (S)-Prolinol.

The Structural Advantage

-

Steric Bulk (Gem-Dimethyl Effect): The two methyl groups at the carbinol position provide significant steric shielding. This forces incoming substrates into specific trajectories, enhancing enantioselectivity compared to unsubstituted prolinol.

-

Bifunctional Chelation: The secondary amine (Lewis base) and the tertiary alcohol (proton source/oxygen donor) create a rigid 5-membered chelate ring with metals (B, Zn, Cu), locking the catalyst geometry.

Synthesis of the Scaffold

The synthesis is a classic Grignard double-addition to an ester. While commercially available, in-house synthesis is common for scale-up.

Protocol: Synthesis of (S)-

-Dimethylprolinol

Reagents: (S)-Proline methyl ester hydrochloride, Methylmagnesium bromide (3.0 M in ether), THF (anhydrous).

-

Preparation: Suspend (S)-Proline methyl ester HCl (1.0 equiv) in anhydrous THF under

atmosphere. Cool to 0°C.[1] -

Grignard Addition: Add MeMgBr (3.5 equiv) dropwise via addition funnel. Note: The first equivalent deprotonates the amine; subsequent equivalents attack the ester.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. The solution typically turns a cloudy grey/white.

-

Quench: Cool to 0°C. Carefully quench with saturated

. Caution: Exothermic. -

Extraction: Extract with EtOAc (

). The product is water-soluble; salting out the aqueous layer with NaCl improves recovery. -

Purification: Recrystallization from hexanes/ether or vacuum distillation.

Part 2: The Corey-Bakshi-Shibata (CBS) Reduction

The most authoritative application of DMP is the formation of the oxazaborolidine catalyst (CBS catalyst), which reduces prochiral ketones to chiral alcohols with high ee (often >95%).

Mechanism of Action

The DMP reacts with borane (

-

Activation: The ring nitrogen coordinates to the borane reductant, increasing the Lewis acidity of the boron atom.[6][7]

-

Guidance: The ketone oxygen coordinates to the endocyclic boron. The steric bulk of the DMP methyl groups forces the ketone to approach from the "open" face, facilitating hydride transfer.

Visualization: The CBS Activation Pathway

The following diagram illustrates the conversion of Proline to DMP and its subsequent activation into the CBS catalyst.

Caption: Synthesis of the DMP ligand and its activation into the catalytic oxazaborolidine species.

Experimental Protocol: Enantioselective Reduction of Acetophenone

Objective: Synthesis of (R)-1-phenylethanol.

-

Catalyst Formation (In Situ): In a flame-dried flask, dissolve (S)-DMP (0.1 equiv) in anhydrous THF. Add

(0.1 equiv) and stir at reflux for 1 hour to form the oxazaborolidine. -

Reductant Addition: Cool to room temperature. Add stoichiometric borane source (e.g.,

or catecholborane, 0.6–1.0 equiv). -

Substrate Addition: Cool the system to -20°C. Add acetophenone (1.0 equiv) slowly over 1 hour via syringe pump. Slow addition is critical to maintain low concentration of free ketone, maximizing catalyst turnover.

-

Quench: Add MeOH carefully to destroy excess hydride.

-

Workup: Acid/Base extraction to remove the amino-alcohol ligand (which can be recycled).

-

Result: (R)-1-phenylethanol (>95% yield, >94% ee).

Part 3: Organozinc Additions (Noyori/Soai Type)

DMP serves as a ligand for the addition of dialkylzincs to aldehydes. This reaction is pivotal for generating chiral secondary alcohols that are distinct from those accessible via reduction.

Mechanism: The Zinc Chelate

Unlike the CBS mechanism (boron), here the DMP acts as a bidentate ligand for Zinc.

-

Deprotonation:

deprotonates the alcohol of DMP. -

Dimerization: A dimeric zinc complex often forms initially.

-

Transition State: The reaction proceeds through a tricyclic transition state where the aldehyde is activated by the Lewis acidic zinc, and the alkyl group is transferred from a second zinc atom. The gem-dimethyl group of DMP blocks one face of the aldehyde.

Comparative Data: Ligand Efficiency

The following table highlights why DMP (Dimethyl) is often preferred over simple Prolinol for these transformations.

| Ligand Scaffold | Substituent (R) | Yield (%) | ee (%) | Notes |

| (S)-Prolinol | -H | 85 | 15-30 | Poor stereocontrol due to lack of steric bulk. |

| (S)-DMP | -Me | 98 | 90-96 | Optimal balance of sterics and chelation. |

| (S)-Diphenylprolinol | -Ph | 95 | 94-98 | Excellent ee, but significantly more expensive/harder to synthesize. |

Visualization: Organozinc Catalytic Cycle

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by DMP.

Part 4: Pharmaceutical Relevance & Quality Control

Role in Drug Development

While DMP itself is rarely a structural fragment in final drug molecules (unlike simple pyrrolidines), it is a critical Process Chemistry Tool . It is used to manufacture:

-

Chiral Alcohols: Intermediates for SSRIs (e.g., Fluoxetine analogs) and antivirals.

-

Hydroxy-sulfonamides: Via epoxide opening, relevant in protease inhibitors.

Quality Control Standards

To ensure reproducibility in catalytic applications, the purity of the DMP building block is paramount.

-

Enantiomeric Purity: Must be >99% ee.

-

Method: Chiral HPLC (Chiralcel OD-H column) or derivatization with Mosher's acid chloride followed by

NMR analysis.

-

-

Moisture Content: Must be <0.1% w/w.

-

Reasoning: Water hydrolyzes the oxazaborolidine (CBS) and destroys organozincs, killing catalysis and reducing ee.

-

Method: Karl Fischer titration.

-

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[7] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[8] Journal of the American Chemical Society.[7][9] Link

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][4][9] Chemical Reviews. Link

-

Mathre, D. J., et al. (1991). A practical enantioselective synthesis of

-diaryl-2-pyrrolidinemethanols. The Journal of Organic Chemistry. Link -

Corey, E. J., & Helal, C. J. (1998).[8] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN111138335B - A kind of preparation method of optically active 2-methylproline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-(Pyrrolidin-2-yl)propan-2-ol Hydrochloride: A Technical Guide

Topic: Spectroscopic Data for 2-(pyrrolidin-2-yl)propan-2-ol Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride (often referred to as

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride |

| Common Names | |

| CAS Number | 1956356-24-3 (HCl salt); 214626-52-5 (Free base) |

| Molecular Formula | |

| Molecular Weight | 165.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in chloroform |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The formation of the hydrochloride salt induces significant chemical shift changes compared to the free base, primarily due to the deshielding effect of the protonated ammonium nitrogen (

H NMR Analysis (Solvent:

or

)

In deuterated methanol or water, the ammonium protons exchange rapidly and are often not observed or appear as a broad hump. The key diagnostic signals are the downfield shift of the

| Position | Mult. | Integration | Assignment & Structural Insight | |

| H2 | 3.60 – 3.75 | dd | 1H | Chiral Center Methine. Significantly deshielded (+0.6 ppm vs free base) due to the adjacent cationic nitrogen. |

| H5 | 3.30 – 3.45 | m | 2H | |

| H3 | 1.95 – 2.15 | m | 2H | |

| H4 | 1.80 – 2.00 | m | 2H | |

| Me-a | 1.35 | s | 3H | Gem-dimethyl group. Diastereotopic due to the C2 chiral center. |

| Me-b | 1.42 | s | 3H | Gem-dimethyl group. Appears as a separate singlet or a split signal distinct from Me-a. |

Expert Insight: In the free base, the methyl groups often appear as a single singlet or two very close singlets around 1.1-1.2 ppm. In the HCl salt, the rigidification of the local environment and the electronic pull of the ammonium center often resolve these into two distinct singlets (diastereotopic methyls).

C NMR Analysis

The carbon spectrum confirms the pyrrolidine framework and the quaternary carbon of the tertiary alcohol.

| Position | Type | Assignment | |

| C-OH | 70.5 – 72.0 | Tertiary Carbinol. Characteristic quaternary signal; shifts slightly upfield in salt vs free base due to electronic effects. | |

| C2 | 66.0 – 68.0 | CH | Chiral Center. The most deshielded ring carbon. |

| C5 | 46.0 – 47.5 | ||

| C3 | 26.0 – 27.5 | ||

| C4 | 24.0 – 25.5 | ||

| Me | 25.0 – 28.0 | Methyls. Two distinct signals are often resolved (e.g., 25.8 and 26.5 ppm). |

Mass Spectrometry (MS)

The hydrochloride salt dissociates in solution, so the mass spectrum observes the cationic species

-

Ionization Mode: Electrospray Ionization (ESI) Positive (+)

-

Parent Ion (

): m/z 130.12 (Calculated for -

Key Fragments (MS/MS):

-

m/z 112.1:

. Loss of water from the tertiary alcohol (common in tertiary alcohols). -

m/z 70.1:

. Pyrrolidine ring fragment (cleavage of the side chain).

-

Infrared (IR) Spectroscopy

The solid-state IR spectrum (KBr pellet or ATR) is definitive for the salt form.

| Frequency ( | Intensity | Assignment |

| 3300 – 3450 | Strong, Broad | O-H Stretch. Intermolecular H-bonding of the alcohol. |

| 2400 – 3000 | Broad, Multiple bands | |

| 1580 – 1620 | Medium | N-H Bending. Deformation of the ammonium group. |

| 1370 & 1390 | Medium | Gem-dimethyl. "Rabbit ears" doublet characteristic of isopropyl/tert-butyl type groups. |

| 1050 – 1150 | Strong | C-O Stretch. Tertiary alcohol C-O stretching vibration. |

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying trace impurities in the spectra, such as unreacted proline ester or magnesium salts.

Common Impurities:

-

Proline Methyl Ester: Detectable by a methyl ester singlet (~3.7 ppm) and carbonyl carbon (~170 ppm).

-

Solvent Residues: THF (from Grignard) or Methanol (from recrystallization).

-

Magnesium Salts: Inorganic ash, invisible in NMR but affects solubility.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Objective: Obtain high-resolution

H and -

Solvent: Deuterated Methanol (

) is preferred over -

Concentration: Dissolve 10–15 mg of the hydrochloride salt in 0.6 mL of solvent.

-

Reference: Set residual solvent peak (MeOH central peak) to 3.31 ppm (

H) and 49.0 ppm (

Protocol B: Hygroscopicity Management

The HCl salt is hygroscopic.

-

Dry the sample in a vacuum desiccator over

for 4 hours before weighing. -

Rapidly transfer to the NMR tube.

-

If water peak (

) is large, use water suppression pulse sequences (e.g., PRESAT) to reveal underlying methine signals.

References

-

PubChem. (2025).[1] 2-(pyrrolidin-2-yl)propan-2-ol Compound Summary. National Library of Medicine. [Link]

- Corey, E. J., et al. (1987). Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines. Journal of the American Chemical Society. (Foundational reference for the utility of the free base).

-

Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. [Link]

Sources

Methodological & Application

synthesis protocol for 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride

Abstract & Scope

This technical guide details the synthesis of 2-(pyrrolidin-2-yl)propan-2-ol hydrochloride (also known as

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Key Applications: CBS-catalyst precursors, chiral ligands for asymmetric synthesis, and pharmaceutical intermediates.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the gem-dimethyl tertiary alcohol moiety onto the chiral pyrrolidine scaffold. Two strategic disconnections are presented:

-

Path A (High Fidelity): Utilization of N-Boc protection to prevent amine poisoning of the Grignard reagent and suppress side reactions (racemization or N-alkylation).

-

Path B (High Throughput): Direct "over-stoichiometric" Grignard addition to the amino-ester hydrochloride.

Figure 1: Retrosynthetic disconnection showing the Protected Route (Path A, Blue/Grey) and the Direct Route (Path B, Red).

Safety & Hazard Assessment

-

Methylmagnesium Bromide (MeMgBr): Pyrophoric and moisture-sensitive. Handle strictly under inert atmosphere (Argon/Nitrogen). Quenching is highly exothermic; use a cooling bath.

-

Hydrogen Chloride (HCl): Corrosive gas/liquid. Use in a well-ventilated fume hood.

-

Solvents (THF, Ether): Peroxide formers. Ensure solvents are anhydrous and peroxide-free.

Detailed Experimental Protocols

Method A: The N-Boc Protected Route (Recommended for High Purity)

Rationale: Protecting the secondary amine prevents the formation of magnesium-amide complexes that can reduce yield and complicate workup.

Step 1: Synthesis of N-Boc-L-Proline Methyl Ester (Note: Commercially available, but synthesis is described for completeness)

-

Dissolve L-Proline methyl ester HCl (10.0 g, 60.4 mmol) in DCM (100 mL).

-

Add Triethylamine (18.5 mL, 2.2 eq) at 0°C.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 14.5 g, 1.1 eq) portion-wise.

-

Stir at RT for 12 hours. Wash with 1M HCl, sat. NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate to yield a colorless oil.

Step 2: Grignard Addition (Formation of the Tertiary Alcohol)

-

Reagents: N-Boc-L-Proline Methyl Ester (10.0 g, 43.6 mmol), MeMgBr (3.0 M in ether, 44 mL, 3.0 eq), Anhydrous THF (100 mL).

-

Setup: Flame-dried 3-neck flask, reflux condenser, addition funnel, Argon atmosphere.

Procedure:

-

Cool the MeMgBr solution to 0°C in an ice bath.

-

Dissolve the N-Boc ester in anhydrous THF.

-

Critical Step: Add the ester solution slowly to the Grignard reagent over 30 minutes. Reasoning: Adding ester to excess Grignard prevents ketone by-product formation.

-

Allow to warm to RT and stir for 4 hours. Monitor by TLC (the ketone intermediate is often visible if reaction is incomplete).

-

Quenching: Cool to 0°C. Slowly add saturated aqueous NH₄Cl. Caution: Vigorous gas evolution.

-

Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though the crude is often >95% pure.

Step 3: Deprotection & Salt Formation

-

Dissolve the intermediate (N-Boc-alcohol) in 1,4-Dioxane (30 mL).

-

Add 4M HCl in Dioxane (20 mL, excess).

-

Stir at RT for 2-3 hours. A white precipitate will form.[1]

-

Isolation: Dilute with dry Diethyl Ether (50 mL) to complete precipitation.

-

Filter the solid under inert atmosphere (hygroscopic). Wash with cold ether.

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Method B: Direct Addition (Scalable/Industrial)

Rationale: Eliminates protection/deprotection steps. Requires excess Grignard to compensate for the acidic amine proton.

Stoichiometry:

-

L-Proline Methyl Ester HCl: 1.0 eq

-

MeMgBr: 4.5 eq (1 eq for amine neutralization + 2 eq for addition + 1.5 eq excess to drive equilibrium).

Procedure:

-

Suspend L-Proline Methyl Ester HCl (10.0 g) in dry THF (150 mL).

-

Cool to -10°C (Salt-Ice bath).

-

Add MeMgBr (3.0 M) dropwise. The first equivalent will deprotonate the salt (exothermic).

-

After addition, reflux the mixture for 2 hours to ensure complete conversion of the magnesium-complexed intermediate.

-

Workup: Cool to 0°C. Carefully quench with saturated NH₄Cl. Adjust pH to >11 with NaOH (to free the amine).

-

Extract with DCM. Dry and concentrate to obtain the Free Base .

-

Salt Formation: Dissolve free base in minimal EtOH, add HCl/Ether, and crystallize.

Analytical Profile & Characterization

| Parameter | Specification / Expected Value | Notes |

| Appearance | White to off-white crystalline solid | Highly hygroscopic (HCl salt). |

| ¹H NMR (D₂O) | Distinct gem-dimethyl singlets. | |

| ¹H NMR (D₂O) | ||

| Melting Point | 160 – 165 °C (Dec) | Varies with solvation; sharp mp indicates purity. |

| Optical Rotation | Concentration dependent ( | |

| Mass Spec | Corresponds to Free Base C₇H₁₅NO. |

Visualizing the Workup Logic:

Figure 2: Workup flow for the isolation of the target amine salt.

Troubleshooting & Critical Parameters

-

Incomplete Reaction: If the ketone intermediate (2-acetylpyrrolidine derivative) is observed, the Grignard reagent may have degraded. Titrate Grignard before use.

-

Low Yield (Direct Route): Often caused by insufficient Grignard. The amine proton must be neutralized before nucleophilic attack occurs. Ensure >4.0 equivalents are used.

-

Hygroscopicity: The HCl salt absorbs water rapidly, turning into a gum. Handle in a glovebox or dry room. Store in a desiccator.

-

Racemization: Rare with Grignard additions, but possible if the reaction temperature exceeds 60°C for prolonged periods during the ester addition. Keep the addition step cold (0°C).

References

-

Mathre, D. J., et al. "A Practical Enantioselective Synthesis of

-Diaryl-2-pyrrolidinemethanols." The Journal of Organic Chemistry, vol. 56, no. 2, 1991, pp. 751–762. Link - Enders, D., et al. "Asymmetric Synthesis of Amines and Amino Alcohols." Tetrahedron, vol. 58, no. 13, 2002.

-

Sigma-Aldrich. "Product Specification: (S)-2-(Pyrrolidin-2-yl)propan-2-ol."[2] Link

-

BenchChem. "Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol." (Analogous chemistry reference). Link

Sources

Application Notes & Protocols: (S)-2-(Pyrrolidin-2-yl)propan-2-ol as a Versatile Catalyst for Asymmetric Synthesis

Introduction: The Power of Proline-Derived Organocatalysts

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a central theme, particularly in pharmaceutical and materials science.[1][2] Asymmetric organocatalysis, which utilizes small, chiral organic molecules to induce stereoselectivity, has emerged as a powerful "third pillar" alongside biocatalysis and metal catalysis.[2][3] Among the privileged scaffolds in the organocatalyst toolkit, those derived from the natural amino acid L-proline are celebrated for their robustness, accessibility, and exceptional ability to mimic enzymatic transformations.[3][4][5]

This guide focuses on (S)-2-(pyrrolidin-2-yl)propan-2-ol , a highly effective prolinol-derived catalyst. By appending a tertiary alcohol group to the C2 position of the pyrrolidine ring, this catalyst creates a well-defined and sterically demanding chiral environment. This structural modification is key to its ability to orchestrate high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. We will delve into the mechanistic principles that govern its function and provide detailed, field-proven protocols for its application in key asymmetric transformations, including the Michael addition and the aldol reaction.

The Mechanistic Heartbeat: Enamine Catalysis

The catalytic prowess of (S)-2-(pyrrolidin-2-yl)propan-2-ol is rooted in its ability to engage in enamine catalysis .[6][7] The secondary amine of the pyrrolidine ring reversibly condenses with a carbonyl substrate (typically an aldehyde or ketone) to form a nucleophilic chiral enamine intermediate. This transient species is the workhorse of the catalytic cycle.

The key to asymmetry lies in the catalyst's structure. The bulky 2-propan-2-ol substituent effectively blocks one of the enamine's prochiral faces. Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer of the product.[6] After the C-C bond formation, the resulting iminium ion is hydrolyzed, releasing the enantioenriched product and regenerating the catalyst to continue the cycle.[6]

Caption: The enamine catalytic cycle for reactions mediated by (S)-2-(pyrrolidin-2-yl)propan-2-ol.

Application I: The Asymmetric Michael Addition

The Michael reaction, or conjugate addition, is a cornerstone of C-C bond formation, creating 1,5-dicarbonyl compounds or their synthetic equivalents.[8] Using (S)-2-(pyrrolidin-2-yl)propan-2-ol, the addition of simple aldehydes and ketones to electrophilic olefins, such as nitroalkenes, can be rendered highly enantioselective.[9]

Causality and Optimization Insights

-

Catalyst Loading: Typically, 10-20 mol% is a good starting point. Lowering the catalyst loading can be economical but may require longer reaction times, while higher loading can sometimes improve rates but may not significantly enhance stereoselectivity.

-

Solvent Choice: The polarity and protic nature of the solvent are critical. Non-polar solvents like toluene and chloroform often provide excellent results.[9] The solvent can influence the conformation of the key transition state and the solubility of intermediates.

-

Additives: Weak Brønsted acids (e.g., benzoic acid) can sometimes accelerate the rate-limiting hydrolysis step and improve catalyst turnover, though they are not always necessary.

-

Temperature: Reactions are often run at room temperature or 0 °C. Lowering the temperature can enhance enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer.

Representative Performance Data

The following table summarizes typical results for the Michael addition of various aldehydes to trans-β-nitrostyrene, demonstrating the effectiveness of pyrrolidine-based catalysts.

| Entry | Aldehyde Nucleophile | Solvent | Temp (°C) | Yield (%) | syn:anti Ratio | ee (syn) (%) |

| 1 | 3-Phenylpropionaldehyde | THF | rt | 86 | 80:20 | 71 |

| 2 | 3-Phenylpropionaldehyde | Cyclohexane | rt | 87 | 86:14 | 81 |

| 3 | 3-Phenylpropionaldehyde | Toluene | 0 | 84 | 86:14 | 80 |

| 4 | Propanal | Toluene | 0 | 95 | 85:15 | 90 |

| 5 | Butanal | Toluene | 0 | 92 | 87:13 | 92 |

Data adapted from studies on related pyrrolidine catalysts to illustrate general performance trends.[9]

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol provides a general starting point for the reaction. Optimal conditions may vary based on the specific substrates used.

Materials and Reagents

-

(S)-2-(pyrrolidin-2-yl)propan-2-ol (10-20 mol%)

-

Nitroolefin (1.0 equiv, e.g., trans-β-nitrostyrene)

-

Aldehyde (2.0-3.0 equiv, e.g., propanal)

-

Anhydrous solvent (e.g., Toluene, CHCl₃)

-

Magnetic stir bar and reaction vial (e.g., 4 mL)

-

Standard work-up reagents (e.g., saturated NH₄Cl solution, ethyl acetate, brine)

-

Silica gel for column chromatography

Experimental Workflow

Caption: General experimental workflow for organocatalyzed asymmetric reactions.

Step-by-Step Procedure

-

Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add the nitroolefin (0.5 mmol, 1.0 equiv) and (S)-2-(pyrrolidin-2-yl)propan-2-ol (0.05 mmol, 10 mol%).

-

Solvent Addition: Add anhydrous toluene (1.0 mL). Stir the resulting mixture at the desired reaction temperature (e.g., 0 °C) for 10 minutes.

-

Reaction Initiation: Add the aldehyde (1.5 mmol, 3.0 equiv) dropwise to the stirring solution.

-

Monitoring: Seal the vial and allow the reaction to stir vigorously. Monitor the consumption of the limiting reagent (nitroolefin) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 24-48 hours.[6]

-

Work-up: Upon completion, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel to afford the desired Michael adduct. Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Application II: The Asymmetric Aldol Reaction

The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds, which are versatile building blocks in synthesis.[10][11] (S)-2-(pyrrolidin-2-yl)propan-2-ol and its N-acylated derivatives can serve as effective catalysts or chiral auxiliaries for aldol reactions, controlling both diastereoselectivity (syn/anti) and enantioselectivity.[12][13]

Causality and Optimization Insights

-

Substrate Scope: The reaction is most effective between an enolizable ketone (the nucleophile) and a non-enolizable aldehyde (the electrophile) to prevent self-condensation side reactions.[10]

-

Lewis Acid Additives: In some protocols, particularly when using N-acylated versions of the catalyst as a chiral auxiliary, Lewis acids like SnCl₂, Cp₂ZrCl₂, or Cp₂TiCl₂ are used. These additives can chelate to the intermediate, altering the transition state geometry and dramatically influencing the syn/anti diastereoselectivity.[13] For example, SnCl₂ has been shown to favor the syn-aldol product, whereas Cp₂ZrCl₂ can favor the anti-product.[13]

-

Solvent and Temperature: As with the Michael addition, these parameters are crucial for optimizing selectivity. Chlorinated solvents or ethers are common, and lower temperatures generally lead to higher stereoselectivity.

-

Water Content: While water is required for the final hydrolysis step of the catalytic cycle, excess water can promote the uncatalyzed background reaction, leading to a racemic product. Using dry solvents is generally recommended unless the protocol is specifically designed for aqueous media.[6]

Protocol 2: Asymmetric Direct Aldol Reaction

This protocol describes the direct aldol reaction between a ketone and an aromatic aldehyde.

Materials and Reagents

-

(S)-2-(pyrrolidin-2-yl)propan-2-ol (20 mol%)

-

Aromatic aldehyde (1.0 equiv, e.g., 4-nitrobenzaldehyde)

-

Ketone (10 equiv, e.g., cyclohexanone)

-

Solvent (e.g., DMSO, CHCl₃)

-

Magnetic stir bar and reaction vial

Step-by-Step Procedure

-

Preparation: To a reaction vial, add the aromatic aldehyde (0.5 mmol, 1.0 equiv) and the ketone (5.0 mmol, 10 equiv).

-

Solvent and Catalyst Addition: Add the solvent (1.0 mL) followed by (S)-2-(pyrrolidin-2-yl)propan-2-ol (0.1 mmol, 20 mol%).[1]

-

Reaction: Stir the mixture at room temperature until the aldehyde is consumed (as monitored by TLC, typically 12-72 hours).

-

Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1. The excess ketone is typically removed during concentration under reduced pressure.

-

Analysis: Characterize the aldol adduct and determine its dr and ee by NMR and chiral HPLC, respectively.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive substrates. 3. Reaction temperature too low. | 1. Use fresh, pure catalyst. 2. Increase reaction time or temperature. Consider using a more activated electrophile if possible. |

| Low Enantioselectivity (ee) | 1. Background (uncatalyzed) reaction is competing. 2. Reaction temperature is too high. 3. Presence of excess water or other impurities. | 1. Lower the reaction temperature. 2. Ensure the use of anhydrous solvents and reagents. 3. Screen different solvents to find one that maximizes selectivity. |

| Low Diastereoselectivity (dr) | 1. Substrate-controlled stereochemistry is dominant. 2. Flexibility in the transition state. | 1. Screen different solvents and temperatures. 2. For auxiliary-based methods, screen Lewis acid additives to enforce a more rigid transition state.[13] |

| Formation of Side Products | 1. Self-condensation of the aldehyde or ketone. 2. Dehydration of the aldol product. | 1. Use a large excess of the ketone nucleophile. Add the aldehyde slowly. 2. Perform the reaction at a lower temperature and avoid acidic work-up conditions if the product is sensitive. |

Conclusion

(S)-2-(pyrrolidin-2-yl)propan-2-ol is a highly valuable and versatile organocatalyst for asymmetric synthesis. Its efficacy stems from a well-understood enamine catalytic mechanism, where its rigid, chiral structure masterfully directs the stereochemical outcome of reactions. By providing a defined steric environment, it enables the synthesis of highly enantioenriched products through fundamental transformations like the Michael addition and aldol reaction. The protocols and optimization insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to leverage the power of this catalyst in their synthetic endeavors.

References

-

Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate. Available at: [Link]

-

-

Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. Available at: [Link]

-

-

Synthesis of N-propionylated (S )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions. R Discovery. Available at: [Link]

-

Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. ACS Publications. Available at: [Link]

-

Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. ResearchGate. Available at: [Link]

-

Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. MDPI. Available at: [Link]

-

The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. Available at: [Link]

-

Crystal structures of proline-derived enamines. PMC - NIH. Available at: [Link]

-

Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. NISCAIR Online Periodicals Repository. Available at: [Link]

-

Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

-

Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. Available at: [Link]

-

Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. Available at: [Link]

-

Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society. Available at: [Link]

-

Heterogeneous organocatalysis: the proline case. PMC - NIH. Available at: [Link]

-

7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]

-

The Aldol Condensation. Magritek. Available at: [Link]

-

Proline-Catalyzed Asymmetric Reactions. ResearchGate. Available at: [Link]

-

Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris. Available at: [Link]

-

Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. MDPI. Available at: [Link]

-

The Increased Reactivity of the Proline Carboxylate Derived Enamine. Thieme. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Crystal structures of proline-derived enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. magritek.com [magritek.com]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

Advanced HPLC Purity Analysis of 2-(Pyrrolidin-2-yl)propan-2-ol Hydrochloride: A HILIC-CAD Approach

Executive Summary & Analytical Challenges

The compound 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride presents a unique convergence of analytical challenges for standard High-Performance Liquid Chromatography (HPLC). Structurally, it is a highly polar, secondary amine containing a tertiary alcohol, supplied as a hydrochloride salt.

From an analytical perspective, this molecule lacks a conjugated

To establish a self-validating, robust purity assay, we must abandon traditional RP-UV methods. This application note details a rigorously designed protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) .

Mechanistic Insights: The "Why" Behind the Method

Detection Strategy: Charged Aerosol Detection (CAD)

When a molecule lacks a chromophore, analysts typically turn to Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS). RI is incompatible with gradient elution. ELSD suffers from a non-linear, exponential response curve. CAD, however, measures the charge transferred to residual aerosol particles after mobile phase evaporation. It provides a highly sensitive, uniform, mass-dependent response for all non-volatile and semi-volatile analytes, independent of their optical properties[2]. This makes CAD the gold standard for determining the relative purity of non-UV active Active Pharmaceutical Ingredients (APIs) and their impurities.

Separation Strategy: HILIC

HILIC is fundamentally orthogonal to reversed-phase chromatography. It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[3]. The mechanism relies on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer partially immobilized on the stationary phase surface[4].

-

Causality of Buffer Selection: We utilize a 10 mM ammonium formate buffer adjusted to pH 3.5. Because CAD requires strictly volatile mobile phases to prevent detector fouling[5], phosphate buffers are strictly prohibited. The pH of 3.5 ensures the pyrrolidine nitrogen is fully protonated, standardizing its electrostatic interaction with the stationary phase and eliminating peak tailing.

-

Causality of Sample Diluent: In HILIC, water is the strong eluting solvent. If the sample is dissolved in 100% aqueous diluent, the injection plug will disrupt the immobilized water layer on the column, causing peak splitting or early elution[6]. Therefore, the sample must be dissolved in a diluent matching the high-organic starting conditions (e.g., 75% Acetonitrile).

Workflow & Logical Decision Matrix

The following diagram illustrates the logical decision tree that necessitates the HILIC-CAD approach for this specific molecule.

Decision matrix justifying the selection of HILIC-CAD over traditional RP-UV chromatography.

Experimental Protocol

Reagents and Materials

-

Acetonitrile (ACN): LC-MS grade (Do not use lower grades, as non-volatile impurities will cause high CAD background noise).

-

Water: Ultrapure (18.2 MΩ·cm), LC-MS grade.

-

Ammonium Formate & Formic Acid: LC-MS grade, >99.0% purity.

-

Column: Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC, 150 × 4.6 mm, 5 µm). The zwitterionic surface provides ideal shielding of residual silanols, preventing irreversible adsorption of the basic pyrrolidine ring.

Step-by-Step Preparation

Step 1: Mobile Phase A (Aqueous Buffer)

-

Dissolve 0.63 g of Ammonium Formate in 1000 mL of Ultrapure Water to yield a 10 mM solution.

-

Add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.50 ± 0.05.

-

Filter through a 0.2 µm nylon or PTFE membrane.

Step 2: Mobile Phase B (Organic)

-

100% LC-MS Grade Acetonitrile.

Step 3: Sample Preparation (Self-Validating Diluent)

-

Accurately weigh 10.0 mg of 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride into a 10 mL volumetric flask.

-

Add 2.5 mL of Ultrapure Water to dissolve the salt completely (ensure complete dissolution before adding organic).

-

Dilute to volume with 7.5 mL of Acetonitrile. The final diluent composition is 75:25 ACN:Water.

-

Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic & Detector Conditions

| Parameter | Setting / Value |

| Column Temperature | 30 °C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5.0 µL |

| Autosampler Temp | 15 °C |

| CAD Evaporator Temp | 35 °C (Optimized to prevent loss of semi-volatile analytes) |

| CAD Data Rate / Filter | 10 Hz / 3.6 seconds |

| Run Time | 20.0 minutes |

Table 1: Gradient Elution Program

| Time (min) | Mobile Phase A (10 mM Buffer, %) | Mobile Phase B (ACN, %) | Elution Profile |

| 0.0 | 10 | 90 | Initial hold (Equilibration) |

| 2.0 | 10 | 90 | Isocratic hold |

| 12.0 | 45 | 55 | Linear gradient (Increasing elution strength) |

| 15.0 | 45 | 55 | High-aqueous wash |

| 15.1 | 10 | 90 | Return to initial conditions |

| 20.0 | 10 | 90 | Re-equilibration |

(Note: In HILIC, increasing the aqueous phase (Mobile Phase A) increases the elution strength, forcing the polar analyte off the column).

Expected Results & System Suitability

Because CAD provides a nearly universal response for non-volatile species, the area percent (Area %) of the peaks directly correlates to the mass fraction of the impurities, allowing for highly accurate purity profiling without needing individual relative response factors (RRFs) for unknown impurities[2].

Table 2: System Suitability and Expected Chromatographic Performance

| Analyte / Impurity | Relative Retention Time (RRT) | Expected Peak Tailing (Tf) | Resolution (Rs) | CAD Response Linearity (R²) |

| Non-retained void volume | ~0.15 | N/A | N/A | N/A |

| Propanone derivatives (Less polar) | 0.4 - 0.6 | < 1.2 | > 3.0 | > 0.995 |

| 2-(Pyrrolidin-2-yl)propan-2-ol | 1.00 (RT ~8.5 min) | 1.0 - 1.3 | - | > 0.998 |

| Pyrrolidine (Precursor / highly polar) | 1.3 - 1.5 | < 1.5 | > 2.5 | > 0.990 |

Acceptance Criteria for Assay Validity:

-

Precision: The Relative Standard Deviation (%RSD) of the main peak area from six replicate injections must be

. -

Peak Symmetry: The tailing factor of the 2-(Pyrrolidin-2-yl)propan-2-ol peak must be

. (If tailing exceeds this, verify the pH of Mobile Phase A; insufficient protonation leads to secondary interactions). -

Signal-to-Noise (S/N): For the Limit of Quantitation (LOQ) standard (typically 0.05% of the nominal concentration), the S/N ratio must be

.

References

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

-

Almeling, S., Ilko, D., & Holzgrabe, U. (2012). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 69, 50-63. [Link]

-

Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.[Link]

-

Wiley Analytical Science. (2021). No chromophore - no problem? Analysis of highly polar compounds without UV/vis-absorbing structures.[Link]

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. Charged aerosol detection in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

using 2-(pyrrolidin-2-yl)propan-2-ol hydrochloride for receptor binding studies

Application Note: AN-PYR-042 Topic: Pharmacological Characterization of 2-(pyrrolidin-2-yl)propan-2-ol Hydrochloride in Nicotinic Receptor Binding Studies

Executive Summary

This application note details the experimental protocols for utilizing 2-(pyrrolidin-2-yl)propan-2-ol hydrochloride (CAS: 1956356-24-3 / 474317-28-7) as a structural probe and competitive ligand in receptor binding assays. While primarily recognized as a chiral auxiliary in asymmetric synthesis, this pyrrolidine scaffold represents a critical pharmacophore in the development of Nicotinic Acetylcholine Receptor (nAChR) ligands, sharing structural homology with nicotine and epibatidine analogs.

This guide provides a validated workflow for Competitive Radioligand Binding Assays to determine the affinity (

Technical Profile & Preparation[1][2]

Compound Identity:

-

IUPAC Name: 2-(pyrrolidin-2-yl)propan-2-ol hydrochloride[1]

-

Role: Ligand Fragment / Chiral Scaffold / Competitive Probe

-

Target Class: Cys-loop Ligand-Gated Ion Channels (specifically nAChRs)

-

Solubility: Highly soluble in water and DMSO due to the hydrochloride salt form.

Stock Solution Preparation (10 mM):

-

Weigh 16.57 mg of 2-(pyrrolidin-2-yl)propan-2-ol HCl (MW: 165.66 g/mol ).

-

Dissolve in 10 mL of deionized water or assay buffer (PBS, pH 7.4).

-

Vortex for 30 seconds until fully dissolved.

-

Storage: Aliquot into 500

L volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Application 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (

Assay Logic & Workflow

The experiment relies on the law of mass action. The test compound (unlabeled) competes with the radioligand (labeled) for the orthosteric binding site. A reduction in detected radioactivity indicates successful binding of the test compound.

Figure 1: Workflow for Competitive Radioligand Binding Assay. The test compound competes with [3H]-Epibatidine for receptor sites.[2]

Materials

-

Receptor Source: Rat brain cortical homogenates (rich in

) or HEK293 cells stably expressing human -

Radioligand:

-Epibatidine (Specific Activity ~50-80 Ci/mmol). -

Non-Specific Binder: (-)-Nicotine tartrate (300

M final) or Carbachol (1 mM). -

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl -

Filtration: Whatman GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific binding.

Step-by-Step Protocol

-

Membrane Preparation:

-

Thaw membrane homogenates on ice.

-

Dilute in Assay Buffer to achieve a protein concentration of 10-20

g/well .

-

-

Plate Setup (96-well format):

-

Total Binding (TB): Buffer + Membrane + Radioligand.

-

Non-Specific Binding (NSB): Saturated Nicotine (300

M) + Membrane + Radioligand. -

Test Wells: Increasing concentrations of 2-(pyrrolidin-2-yl)propan-2-ol HCl (

M to

-

-

Incubation:

-

Add 50

L of Test Compound (dilution series). -

Add 50

L of -

Add 100

L of Membrane suspension. -

Incubate at 4°C for 2-4 hours (or Room Temp for 90 mins) to reach equilibrium.

-

-

Termination:

-

Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

-

Wash filters

with ice-cold wash buffer (50 mM Tris-HCl).

-

-

Detection:

-

Transfer filters to scintillation vials or add cocktail to filter plate.

-

Count radioactivity (CPM) using a Liquid Scintillation Counter.

-

Data Analysis & Interpretation

To validate the affinity of the pyrrolidine scaffold, data must be fitted to a one-site competition model.

Calculations:

-

Specific Binding (SB):

- Determination: Plot % Specific Binding vs. Log[Concentration]. Fit using non-linear regression (Hill equation).

-

Calculation (Cheng-Prusoff Equation):

-

Where

is the concentration of radioligand used. -

Where

is the dissociation constant of the radioligand (determined previously via Saturation Binding).

-

Expected Results Table:

| Parameter | Description | Expected Range (Scaffold) |

| Total Binding | Signal without competitor | > 1000 CPM (Assay Dependent) |

| NSB | Signal with saturating Nicotine | < 10% of Total Binding |

| Hill Slope | Cooperativity index | ~1.0 (Competitive interaction) |

| Inhibition Constant |

Note: As a "fragment" or scaffold, 2-(pyrrolidin-2-yl)propan-2-ol is expected to have lower affinity (micromolar range) compared to full ligands like Epibatidine. High affinity (nM) usually requires the addition of an aromatic heteroatom system (e.g., pyridine) to the pyrrolidine ring.

Application 2: Functional Pathway Validation

If binding is confirmed, the functional activity (Agonist vs. Antagonist) is assessed via Calcium Flux assays in cells expressing

Figure 2: Signal transduction pathway for nAChR. The assay measures Calcium influx (IonFlux) to distinguish agonists from antagonists.

Protocol Summary:

-

Load HEK293-nAChR cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Inject 2-(pyrrolidin-2-yl)propan-2-ol HCl.

-

Agonist Mode: Monitor fluorescence increase immediately.

-

Antagonist Mode: Pre-incubate with compound, then inject Acetylcholine (

) and measure inhibition of fluorescence.

References

-

Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research. [3]

-

Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips.

-

Cheung, Y., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters. [4]

-

Carroll, F. I., et al. (2009). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (n.d.). Product Specification: (S)-2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride.

Sources

- 1. (R)-2-(PYRROLIDIN-2-YL)PROPAN-2-OL HYDROCHLORIDE [P64481] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

Large-Scale Synthesis of 2-(Pyrrolidin-2-yl)propan-2-ol Hydrochloride: A Comprehensive Process Protocol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Scale-Up Protocol

Executive Summary

The molecule 2-(pyrrolidin-2-yl)propan-2-ol hydrochloride (also known as α,α-dimethyl-2-pyrrolidinemethanol hydrochloride; CAS: 1956356-24-3) is a highly versatile chiral building block. It is frequently utilized as a precursor for chiral organocatalysts (such as CBS reduction analogs) and as an intermediate in the synthesis of complex pharmaceutical APIs.

Transitioning the synthesis of this molecule from the bench to a multi-kilogram pilot scale requires careful management of highly exothermic organometallic additions and efficient isolation strategies. This application note details a robust, two-step scalable protocol starting from commercially available N-Boc-L-proline methyl ester, emphasizing process safety, solvent optimization, and in-situ purification.

Mechanistic Rationale & Process Strategy

The synthesis relies on a classical Grignard addition followed by acidic deprotection. However, large-scale execution demands specific strategic modifications to ensure high E-factor efficiency and safety.

-